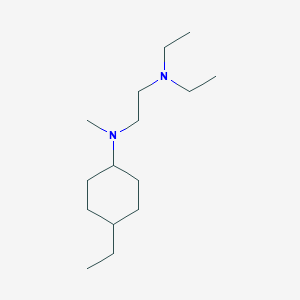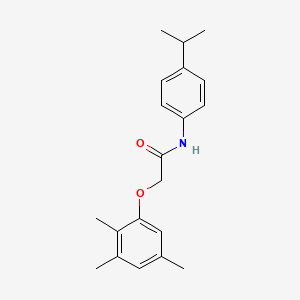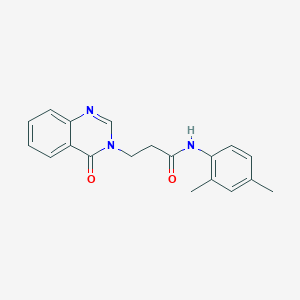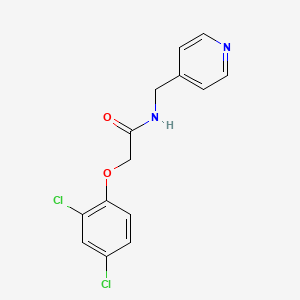![molecular formula C14H10ClIN2O2 B5797198 4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5797198.png)
4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-[(3-iodobenzoyl)oxy]benzenecarboximidamide, commonly known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have antitumor activity in various cancer cell lines and animal models, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of CI-994 involves the inhibition of histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression, and their inhibition can lead to changes in the expression of genes involved in cell growth and survival. By inhibiting HDACs, CI-994 can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, CI-994 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of parasitic protozoa, such as Trypanosoma brucei, which causes African sleeping sickness. CI-994 has also been shown to have anti-inflammatory effects, which may be due to its inhibition of HDACs.
Vorteile Und Einschränkungen Für Laborexperimente
CI-994 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and purify. In addition, it has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, one limitation of CI-994 is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on CI-994. One area of interest is the development of more potent analogs of CI-994 that could be more effective in cancer treatment. Another area of interest is the investigation of the effects of CI-994 on other types of cancer, such as lung and pancreatic cancer. Finally, there is interest in exploring the use of CI-994 in combination with other anticancer drugs to enhance their effectiveness.
Synthesemethoden
The synthesis of CI-994 involves several steps, including the reaction of 3-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-chloroaniline to form the corresponding amide. Finally, the amide is treated with cyanogen bromide to form the imidamide.
Wissenschaftliche Forschungsanwendungen
CI-994 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast, prostate, and colon cancer cells. In addition, CI-994 has been shown to enhance the effectiveness of other anticancer drugs, such as paclitaxel and cisplatin.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2/c15-11-6-4-9(5-7-11)13(17)18-20-14(19)10-2-1-3-12(16)8-10/h1-8H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUBHHUHRZMCSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-{[(3-iodophenyl)carbonyl]oxy}benzenecarboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazono}-N-1-naphthylbutanamide](/img/structure/B5797118.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5797124.png)

![N-isobutyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5797144.png)

![N-[4-(diethylamino)-3-methylphenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5797164.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)


![2-anilino-5-hydroxy-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5797208.png)

![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)